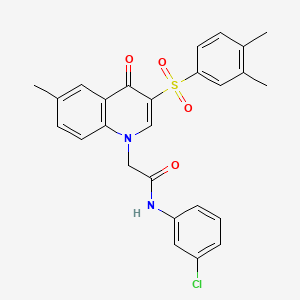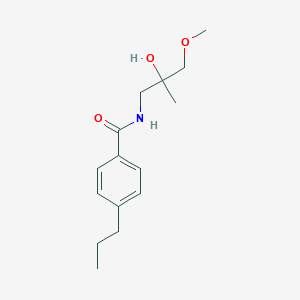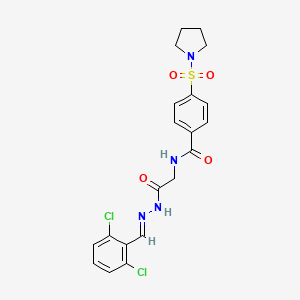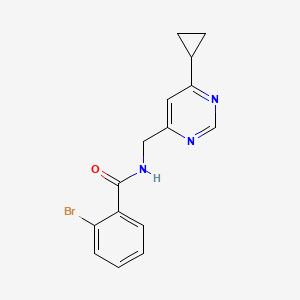
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, as well as the use of intermediate compounds . For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent parts. It contains a phenyl group, a pyrimidin-2-yl group, and a piperidin-1-yl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Mécanisme D'action
The mechanism of action of 1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, it has been found to exhibit synergistic effects when combined with other anticancer agents. However, further studies are required to determine its safety and efficacy in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is its potent inhibitory activity against several kinases. This makes it a promising candidate for the development of novel anticancer agents. However, its limitations include its poor solubility in water, which makes it challenging to administer in vivo. Additionally, further studies are required to determine its safety and efficacy in clinical settings.
Orientations Futures
There are several future directions for the research on 1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are required to determine its safety and efficacy in clinical settings. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, should also be explored. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of novel anticancer agents.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide can be achieved through a multistep process. The first step involves the reaction of 4-(piperidin-1-yl)pyrimidine-2-amine with 4-chloromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 4-(piperidin-1-yl)pyrimidin-2-ylmethyl benzenesulfonate. The second step involves the reaction of this intermediate with aniline in the presence of a base to form this compound.
Applications De Recherche Scientifique
1-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases, including c-Met, Axl, and Tyro3. These kinases are known to play a crucial role in cancer cell proliferation, metastasis, and drug resistance. Therefore, this compound has been investigated as a potential anticancer agent.
Propriétés
IUPAC Name |
1-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-18-10-9-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJVAWXDSJPGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2878267.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)


![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878273.png)

![4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2878275.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)


![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)

![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)